

Introduction: The Strategic Importance of 3-Chloro-4-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 3-Chloro-4-nitro-1H-pyrazole

Cat. No.: B1632348

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The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs like Celebrex and Viagra.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold. Within this esteemed class of heterocycles, **3-Chloro-4-nitro-1H-pyrazole** (CAS Number: 35852-75-6) has emerged as a particularly valuable intermediate.[3][4][5]

This molecule is bifunctional, presenting two distinct and orthogonally reactive sites:

- A chloro group at the 3-position, ideal for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.[6]
- A nitro group at the 4-position, which can be readily reduced to an amine, providing a vector for amide bond formation, sulfonylation, or other derivatizations.[7]

This dual reactivity makes it a powerful tool for constructing diverse chemical libraries for high-throughput screening. Its designation as a "Protein Degradator Building Block" underscores its contemporary relevance in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3] This guide will explore the chemistry and application of this compound, providing the technical foundation needed to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of **3-Chloro-4-nitro-1H-pyrazole**

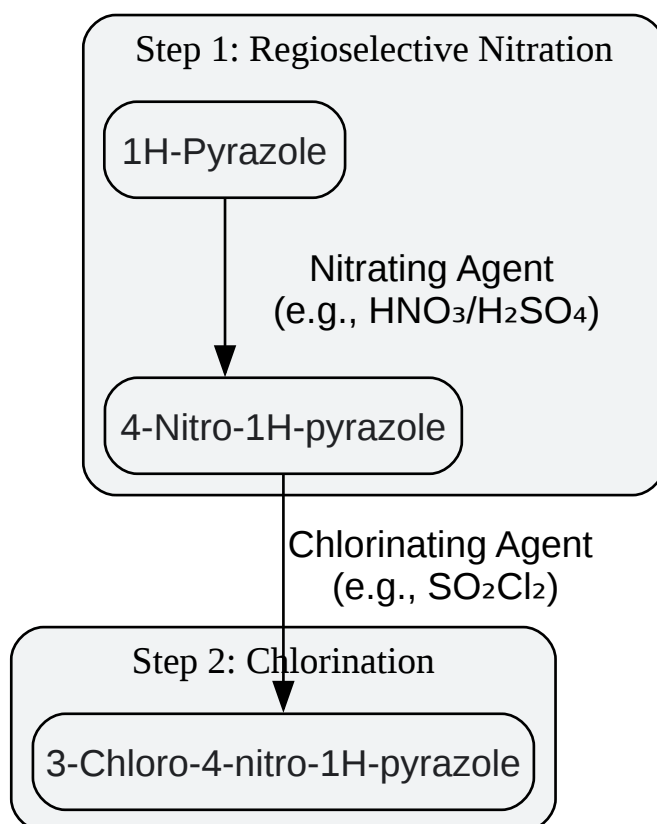
are summarized below.

Property	Value	Source
CAS Number	35852-75-6	[3]
Molecular Formula	C ₃ H ₂ ClN ₃ O ₂	[3][8][9]
Molecular Weight	147.52 g/mol	[3]
IUPAC Name	3-chloro-4-nitro-1H-pyrazole	[3]
Synonyms	5-chloro-4-nitro-1H-pyrazole	[8]
Predicted Boiling Point	337.6 ± 22.0 °C	[10]
Predicted XlogP	1.0	[8]
Monoisotopic Mass	146.98355 Da	[8]
Appearance	(Typically a solid at room temperature)	General
Storage	Room temperature	[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles can be achieved through various routes, often involving the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[11] A plausible and illustrative synthesis of **3-Chloro-4-nitro-1H-pyrazole** involves a two-step sequence starting from 1H-pyrazole: regioselective nitration followed by chlorination.

Conceptual Synthetic Workflow



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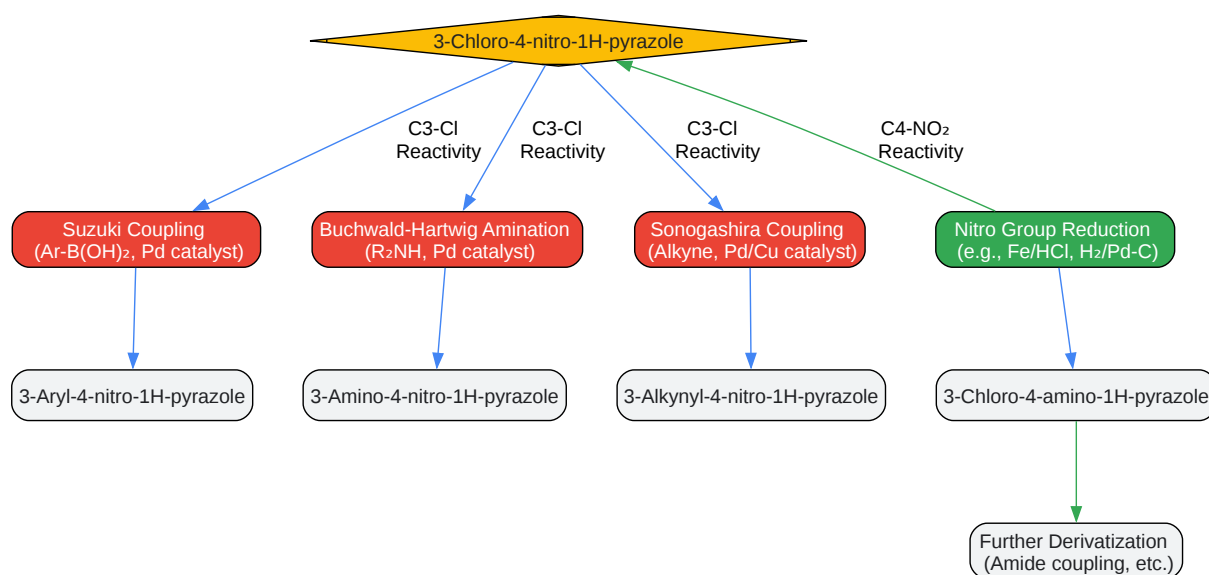
Caption: Conceptual workflow for the synthesis of **3-Chloro-4-nitro-1H-pyrazole**.

Mechanistic Rationale:

- Nitration: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to regioselective nitration under standard conditions (e.g., a mixture of nitric and sulfuric acid). The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
- Chlorination: Following nitration, the electron-withdrawing effect of the nitro group deactivates the ring towards further electrophilic attack. However, chlorination can be achieved using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction likely proceeds via a radical mechanism or an electrophilic attack on the tautomeric pyrazolone form. The C3/C5 positions are targeted, and in this case, leads to the desired 3-chloro product.

Reactivity and Synthetic Utility

The true value of **3-Chloro-4-nitro-1H-pyrazole** lies in its capacity as a versatile synthetic intermediate. The chloro and nitro groups serve as orthogonal functional handles for diversification.



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Caption: Key synthetic transformations of **3-Chloro-4-nitro-1H-pyrazole**.

Key Transformations:

- Palladium-Catalyzed Cross-Coupling at C3: The C-Cl bond is an excellent substrate for various cross-coupling reactions.[6] This allows for the introduction of aryl, heteroaryl, alkyl,

and alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

- Nucleophilic Aromatic Substitution (S_NAr): While less common than cross-coupling for this substrate, direct substitution of the chloride by potent nucleophiles is also a potential reaction pathway.
- Reduction of the Nitro Group at C4: The nitro group can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂).^[7] This resulting 4-aminopyrazole is a critical intermediate for introducing new functionalities via amide couplings, sulfonamide formation, or reductive amination.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki coupling reaction to synthesize a 3-aryl-4-nitro-1H-pyrazole derivative.

Objective: To synthesize 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole from **3-Chloro-4-nitro-1H-pyrazole**.

Materials:

- **3-Chloro-4-nitro-1H-pyrazole** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
- SPhos (0.04 eq)
- Potassium carbonate (K₂CO₃, 3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Chloro-4-nitro-1H-pyrazole**, 4-methoxyphenylboronic acid, and potassium carbonate.
 - **Causality:** The flask is flame-dried to remove moisture, which can decompose the catalyst and boronic acid. K_2CO_3 is the base required to activate the boronic acid for transmetalation to the palladium center.
- **Catalyst Preparation:** In a separate vial, add Palladium(II) acetate and SPhos ligand. Add a small amount of dioxane and swirl to pre-form the active catalyst complex.
 - **Expertise:** Pre-forming the catalyst complex ensures efficient initiation of the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step with the electron-deficient pyrazole chloride.
- **Reaction Assembly:** Add the catalyst slurry to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
 - **Trustworthiness:** The inert atmosphere is critical. Oxygen can oxidize the Pd(0) active species, killing the catalyst and halting the reaction.
- **Solvent Addition & Reflux:** Add dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
 - **Causality:** The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Refluxing provides the activation energy needed for the reaction to proceed at a reasonable rate.
- **Reaction Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Rationale: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.
- Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Combine the pure fractions and remove the solvent to yield the final product.
- Verification: The structure and purity of the final compound, 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole, must be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Development

The **3-chloro-4-nitro-1H-pyrazole** scaffold is a gateway to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][11][12]

- Antimalarial and Antiviral Agents: Substituted 4-nitro-1H-pyrazoles have been synthesized and evaluated for their activity against *Plasmodium falciparum* (malaria) and SARS-CoV-2. [13] For example, derivatives where the C3 position is functionalized with complex amines or thioethers have shown potent antimalarial activity.[13]
- Kinase Inhibitors: The pyrazole core is a common feature in kinase inhibitors used in oncology. The ability to diversify the C3 and C4 positions allows for fine-tuning interactions within the ATP-binding pocket of target kinases.
- Antiproliferative Agents: A wide range of pyrazole derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[1][12] The synthetic flexibility offered by this building block allows for the rapid generation of compound libraries to screen for potent antiproliferative hits.



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Caption: Logical workflow from building block to drug candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Chloro-4-nitro-1H-pyrazole** is not widely available, data from structurally related nitroaromatic and chlorinated heterocyclic compounds can be used to establish prudent handling practices.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Hazard Classification (Anticipated):
 - Harmful if swallowed, in contact with skin, or if inhaled.[\[14\]](#)
 - Causes skin and serious eye irritation.[\[15\]](#)[\[16\]](#)
 - May cause respiratory irritation.[\[16\]](#)
 - Suspected of causing genetic defects or long-term organ damage through repeated exposure.[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)
 - Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[\[14\]](#)
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin exposure.[\[14\]](#)
 - Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.
- First Aid Measures:
 - Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[\[15\]](#)
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[16\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [14]
- Storage and Disposal:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
 - Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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